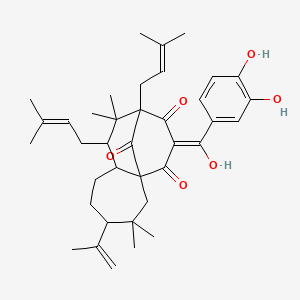

guttiferone H

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(12E)-12-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-3,3,9,9-tetramethyl-8,10-bis(3-methylbut-2-enyl)-4-prop-1-en-2-yltricyclo[8.3.1.01,7]tetradecane-11,13,14-trione |

InChI |

InChI=1S/C38H50O6/c1-21(2)11-13-26-27-15-14-25(23(5)6)35(7,8)20-37(27)32(42)30(31(41)24-12-16-28(39)29(40)19-24)33(43)38(34(37)44,36(26,9)10)18-17-22(3)4/h11-12,16-17,19,25-27,39-41H,5,13-15,18,20H2,1-4,6-10H3/b31-30+ |

InChI Key |

QBIGIMZTDYNQSQ-NVQSTNCTSA-N |

Isomeric SMILES |

CC(=CCC1C2CCC(C(CC23C(=O)/C(=C(/C4=CC(=C(C=C4)O)O)\O)/C(=O)C(C3=O)(C1(C)C)CC=C(C)C)(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1C2CCC(C(CC23C(=O)C(=C(C4=CC(=C(C=C4)O)O)O)C(=O)C(C3=O)(C1(C)C)CC=C(C)C)(C)C)C(=C)C)C |

Synonyms |

guttiferone H |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Guttiferones

Guttiferones, including guttiferone H, are predominantly isolated from plants belonging to the Clusiaceae family, with a significant presence in the Garcinia and Symphonia genera. researchgate.netnih.govsoton.ac.uk These compounds are a key feature of the chemical profile of this plant family. rsc.org

Specific Isolation from Garcinia xanthochymus

This compound has been specifically isolated from the fruits of Garcinia xanthochymus. rsc.orgresearchgate.netnih.govnih.gov This plant, also known as the gamboge tree, is a rich source of various benzophenones and other phenolic compounds. researchgate.netrsc.orgredalyc.org The isolation of this compound from G. xanthochymus has been a key area of phytochemical research, contributing to the understanding of the chemical diversity within this species. rsc.orgnih.govrsc.org

Occurrence in Various Plant Tissues

Compounds belonging to the guttiferone class are distributed throughout various parts of the host plants. They have been identified in the bark, stem, leaves, and fruits. researchgate.netnih.govsoton.ac.uk While this compound has been notably extracted from the fruits of Garcinia xanthochymus, related compounds are found in other tissues, suggesting a widespread distribution within the plant's system. researchgate.netresearchgate.net For instance, different guttiferones have been isolated from the root bark of Garcinia smeathmanii. soton.ac.uk

Proposed Biosynthetic Pathways

The biosynthesis of guttiferones is a complex process involving multiple enzymatic steps and precursor molecules.

Precursor Compounds and Enzymatic Transformations

The biosynthesis of guttiferones is believed to start from precursor compounds derived from primary metabolic pathways like the shikimate pathway. nih.govfrontiersin.org This pathway provides the essential building blocks for the aromatic core of the benzophenone (B1666685) structure. L-phenylalanine is a key precursor for the formation of phlorbenzophenone (2,4,6-trihydroxybenzophenone). rsc.org The formation of the benzophenone skeleton is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase. rsc.org This enzyme facilitates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA. rsc.org Subsequent enzymatic transformations, including prenylation and cyclization, lead to the diverse structures of polyisoprenylated benzophenones like the guttiferones. researchgate.netscielo.br

Derivation from Phloroglucinol (B13840) and Prenyl/Geranyl Units

The core structure of many guttiferones is derived from a phloroglucinol moiety. rsc.orgrhhz.net This core undergoes prenylation or geranylation, where prenyl or geranyl pyrophosphate units are attached to the phloroglucinol ring. rsc.orgscielo.br These reactions are catalyzed by prenyltransferases and are crucial for the structural complexity and diversity of this class of compounds. scielo.br The addition of these isoprenoid units increases the lipophilicity of the molecules. scielo.br In the case of guttiferones, the phloroglucinol ring (B-ring) is substituted with dimethylallyl pyrophosphate (DMAPP) units. scielo.br Subsequent intramolecular cyclization reactions then form the characteristic bicyclic or tricyclic ring systems of the guttiferones. rsc.org

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Strategies for the Bicyclo[3.3.1]nonatrione Core

The construction of the bicyclo[3.3.1]nonatrione core is a critical step in the total synthesis of Guttiferone H and related PPAPs. capes.gov.brresearchgate.net Various synthetic disconnections and bond-forming strategies have been explored to achieve this goal.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures in organic synthesis. wikipedia.orgthieme-connect.de In the context of PPAP synthesis, RCM has been utilized to construct key carbocyclic rings. For instance, in the total synthesis of Guttiferone A, a related PPAP, a ring-closing metathesis strategy was employed to create a bicyclic intermediate. This approach was crucial for controlling the stereochemistry at a key position, which was challenging to achieve through direct allylation. thieme-connect.comresearchgate.net The RCM reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, facilitates the formation of a new double bond within a molecule, leading to the desired ring system. wikipedia.orgthieme-connect.com This strategy has proven effective in synthesizing 5- to 30-membered rings, polycycles, and various heterocycles. wikipedia.org

The Claisen condensation is a classic carbon-carbon bond-forming reaction that has been effectively applied to the synthesis of the bicyclo[3.3.1]nonatrione core. This reaction involves the condensation of two ester or ketone functional groups to form a β-keto ester or a β-diketone. In the synthesis of Guttiferone A, a base-mediated intramolecular Claisen cyclization was a key step in constructing the bicyclo[3.3.1]nonatrione core from a suitably functionalized precursor. thieme-connect.comconicet.gov.ar This approach allows for the efficient formation of one of the rings of the bicyclic system. The strategy often involves a sequence where other key fragments and stereocenters are established before the final ring-closing Claisen condensation. thieme-connect.com

A highly efficient method for constructing the bicyclo[3.3.1]nonane core involves a cascade Dieckmann cyclization. acs.org This powerful reaction allows for the formation of the complex bicyclic system in a single step from a linear precursor. sci-hub.se The reaction is a domino sequence of intramolecular condensation reactions of diesters, leading to the formation of the bicyclo[3.3.1]nonane framework. A notable example is the use of a Me2AlSEt-promoted domino Dieckmann cyclization, which proceeds through an 8-membered ring intermediate to construct the bicyclic core. researchgate.netresearchgate.net This strategy has been successfully applied to the divergent syntheses of several complex PPAPs, demonstrating its efficiency and tolerance for congested substrates. researchgate.netresearchgate.net This method provides a general and efficient route to the chiral endo-type B PPAPs and their diastereomers. acs.org

Beyond the aforementioned strategies, other annulative methods have been developed to construct the bicyclo[3.3.1]nonane core. One such approach involves a diketene (B1670635) annulation reaction followed by an oxidative ring expansion. researchgate.net This method was successfully employed in a ten-step total synthesis of hyperforin, another complex PPAP. researchgate.net The strategy allows for the rapid construction of a highly substituted bicyclo[3.3.1]nonane 1,3,5-trione motif. researchgate.net Other approaches include intramolecular aldol (B89426) cyclizations and various metal-mediated cyclizations. escholarship.orgnih.gov For example, a tandem Michael/aldol cascade has been demonstrated to afford the bicyclic dione. nih.gov These diverse methods highlight the creativity of synthetic chemists in tackling the challenge of constructing this complex molecular architecture.

Cascade Dieckmann Cyclization for Core Construction

Semi-synthetic Approaches and Analog Generation

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, offers a valuable alternative to total synthesis for generating analogs of this compound. mdpi.comfrontiersin.org This approach leverages the readily available natural product scaffold to create a library of derivatives for structure-activity relationship (SAR) studies. researchgate.netrsc.org

Guttiferone A, a closely related and more abundant natural product, has been a common starting point for the semi-synthesis of new derivatives. researchgate.net For instance, a series of ester and ether derivatives of Guttiferone A were synthesized to probe the effect of modifying the catechol moiety on its biological activity. researchgate.net These modifications can lead to compounds with improved properties such as increased potency, reduced toxicity, and better pharmacokinetic profiles. rsc.org The generation of such analogs is crucial for understanding the key structural features required for biological activity and for the development of new therapeutic agents. researchgate.net

Rational Design of this compound Derivatives

The rational design of new derivatives, often guided by computational studies, is a powerful strategy for developing novel compounds with enhanced properties. excli.de By understanding the structure-activity relationships of this compound and its analogs, it is possible to design new molecules with specific modifications aimed at improving their biological profile. scispace.comresearchgate.net

This approach can involve in silico screening of virtual libraries of derivatives to predict their activity and other properties. scispace.com Quantitative structure-activity relationship (QSAR) modeling can be employed to identify the key molecular features that correlate with biological activity, guiding the design of more potent and selective compounds. excli.de For example, by analyzing the physicochemical parameters of a library of semi-synthetic analogs, it is possible to identify trends that can inform the design of future generations of derivatives with improved drug-like properties. rsc.org This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. excli.de

Analytical and Structural Elucidation Methodologies in Guttiferone Research

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation of pure guttiferone H from crude plant extracts, which are typically complex mixtures of numerous secondary metabolites. brieflands.com High-resolution separation is achieved by exploiting the differential partitioning of compounds between a stationary phase and a mobile phase. science.gov

High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA or DAD) detector is a cornerstone technique for the analysis and purification of guttiferones. uantwerpen.beresearchgate.net In the study of extracts from the Garcinia species, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. brieflands.com The separation is typically achieved using a gradient elution, where the composition of the mobile phase, often a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is varied over time to effectively resolve compounds with different polarities. oup.comnih.gov

The DAD detector provides ultraviolet (UV) spectra for each eluting peak, which aids in the initial identification of compound classes. Polyisoprenylated benzophenones, including guttiferones, exhibit characteristic UV absorptions due to their aromatic and conjugated carbonyl chromophores. nih.gov For instance, guttiferone E, an isomer of this compound, shows UV absorption maxima (λmax) at approximately 245 nm and 354 nm. The purity of isolated compounds like guttiferone A has been confirmed to be as high as 98% using HPLC-DAD analysis. uantwerpen.be

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase columns such as Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) or Kromasil C18 (250 x 4.6 mm, 5 µm) are frequently used. | brieflands.com |

| Mobile Phase | A gradient system typically consisting of acidified water (e.g., with 0.1% formic acid) (Solvent A) and methanol or acetonitrile (Solvent B). | oup.comnih.gov |

| Detection | DAD detection allows for the acquisition of UV spectra across a range (e.g., 190-400 nm), with specific wavelengths monitored for quantification. | nih.gov |

| Flow Rate | Analytical flow rates are commonly in the range of 0.8–1.0 mL/min. | brieflands.com |

| Application | Used for quantification, purity assessment, and preparative isolation of guttiferones from complex extracts. | uantwerpen.beresearchgate.netresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 μm). oup.com UPLC systems are particularly effective for metabolomic profiling of complex natural product extracts, such as those from Garcinia species. derpharmachemica.comekb.eg

In the analysis of Garcinia xanthochymus, the source from which this compound has been isolated, a UPLC system equipped with an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) has been utilized. oup.comderpharmachemica.com The mobile phase often consists of a gradient of water and methanol or acetonitrile with a small percentage of formic acid. oup.com The enhanced separation power of UPLC is critical when coupled with high-resolution mass spectrometry for the tentative identification of numerous compounds in a single run, including the successful characterization of this compound in fruit extracts. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC-DAD)

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of unknown compounds like this compound. researchgate.net When coupled with chromatographic systems, it provides a powerful platform for identifying specific molecules within a complex mixture.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a compound. nih.gov This technique was instrumental in the structural elucidation of this compound. researchgate.net HRESIMS analysis of other guttiferones, such as guttiferone E, has yielded deprotonated molecular ions [M-H]⁻ at m/z 601.3546, corresponding to the calculated formula C₃₈H₅₀O₆. Similarly, for a related benzophenone (B1666685), HRESIMS analysis confirmed a molecular formula of C₃₈H₄₉O₇ by identifying a deprotonated ion [M–H]⁻ at m/z 617.3472. nih.gov This level of accuracy allows researchers to distinguish between compounds with very similar nominal masses and confirms the number of atoms of each element present in the molecule.

| Compound | Ion Mode | Observed m/z | Calculated m/z | Deduced Molecular Formula | Source |

|---|---|---|---|---|---|

| Guttiferone E | Negative | 601.3546 [M-H]⁻ | 601.3529 | C₃₈H₅₀O₆ | |

| 32-hydroxy-ent-guttiferone M | Negative | 617.3472 [M-H]⁻ | 617.3478 | C₃₈H₄₉O₇ | nih.gov |

| Guttiferone K | Positive | - | - | C₃₈H₅₀O₆ | nih.gov |

| Picrorhizone I | Positive | 593.3592 [M+Na]⁺ | 593.3601 | C₃₈H₅₀O₄ | acs.org |

The coupling of liquid chromatography with Electrospray Ionization Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF-MS) is a powerful strategy for the comprehensive metabolite profiling of plant extracts. derpharmachemica.commdpi.com This technique was used to analyze a hydro-methanolic extract of Garcinia xanthochymus fruits and seeds, leading to the tentative identification of this compound. derpharmachemica.com

The ESI source ionizes the compounds eluting from the LC column, while the Q-TOF mass analyzer provides high-resolution mass data and the ability to perform fragmentation (MS/MS) experiments for further structural confirmation. mdpi.com In a typical analysis, data is collected in positive ionization mode (ES+) over a mass range of 100-1500 m/z. derpharmachemica.com The resulting data includes retention time, a highly accurate observed m/z value, the proposed empirical formula, and a mass error value, which is typically below 5 ppm. derpharmachemica.com This method allowed for the tentative characterization of Guttiferone E/Guttiferone H in the fruit extract of G. xanthochymus based on an observed m/z, distinguishing it from hundreds of other compounds. derpharmachemica.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

While mass spectrometry reveals the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete chemical structure, including the connectivity of atoms and the relative stereochemistry. nih.govresearchgate.net The structure of this compound was established through extensive 1D and 2D NMR analysis. researchgate.net

A suite of NMR experiments is typically required to solve the complex structures of polyisoprenylated benzophenones:

¹H NMR (Proton NMR): Provides information about the number and types of protons in a molecule. In guttiferones, it reveals signals for aromatic protons (e.g., on a trisubstituted benzene (B151609) ring), olefinic protons on the isoprenyl side chains, and numerous methyl singlets. nih.govnih.gov

¹³C NMR (Carbon NMR): Shows the number of distinct carbon environments. It is used to identify carbonyl carbons, aromatic carbons, and the carbons of the prenyl groups. nih.govnih.gov

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to establish spin systems within the molecule. uky.edu

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the isoprenyl side chains to the core bicyclo[3.3.1]nonane skeleton. nih.govuky.edu

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. nih.gov

Through the combined interpretation of these spectra, researchers can piece together the complete structure of this compound, confirming the arrangement of its benzoyl group, the bicyclic core, and the four isoprenyl units. nih.govresearchgate.netnih.gov

| NMR Experiment | Information Provided | Application in this compound Research | Source |

|---|---|---|---|

| ¹H NMR | Identifies chemical environment and number of hydrogen atoms. | Reveals aromatic, olefinic, and methyl proton signals characteristic of the guttiferone scaffold. | nih.govnih.gov |

| ¹³C NMR | Identifies the number and type of carbon atoms. | Confirms presence of carbonyl, aromatic, and isoprenyl carbons. | nih.govnih.gov |

| COSY | Shows ¹H-¹H coupling, establishing proton spin systems. | Helps to trace the connectivity within the isoprenyl side chains. | uky.edu |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbons. | nih.gov |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Crucial for connecting the benzoyl group and prenyl units to the central bicyclic core. | nih.gov |

| ROESY/NOESY | Identifies protons that are spatially close. | Determines the relative stereochemistry at chiral centers. | nih.gov |

1H-NMR Analysis

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is fundamental in determining the structure of guttiferones by providing detailed information about the proton environment within the molecule. For instance, in the analysis of this compound, the 1H-NMR spectrum reveals characteristic signals that help in its identification.

The 1H-NMR spectra of guttiferone derivatives are often complex. thieme-connect.com However, key resonances can be assigned to specific protons in the molecule. For example, the aromatic protons of a monosubstituted benzene ring typically appear in the range of δH 7.38–7.54 ppm. thieme-connect.com Signals for the prenyl (3-methyl-2-butenyl) units are also readily identifiable. thieme-connect.com

The specific chemical shifts and coupling constants of the protons in this compound provide a unique fingerprint for its structure. The data is often acquired in deuterated solvents like methanol-d4 (B120146) (CD3OD), sometimes with the addition of trifluoroacetic acid (TFA) to simplify complex spectra arising from tautomerism. thieme-connect.comnih.gov

Table 1: 1H-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) |

| H-12, H-16 | 7.38 | brd | 8.0 |

| H-13, H-15 | 7.50 | brt | 7.5 |

| H-14 | 7.54 | brd | 7.5 |

| H-22 | 0.82 | --- | --- |

| H-7 (pro-S) | 1.45 | --- | --- |

Note: Data presented is a representative example and may vary based on the specific isomer and experimental conditions. "brd" denotes a broad doublet and "brt" denotes a broad triplet.

13C-NMR Analysis

Complementing the 1H-NMR data, Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the 13C-NMR spectrum, allowing for the determination of the total number of carbon atoms and their chemical environment.

The 13C-NMR spectrum of guttiferone derivatives typically shows resonances for aromatic carbons, carbonyl groups, and the carbons of the isoprenyl side chains. nih.gov For example, the carbonyl carbon of the phenone group (C-10) in a related compound was observed at δC = 198.2 ppm. thieme-connect.com The carbons of the 1,3-diketo-5-enol moiety are also characteristic, with signals appearing at δC values around 208.6 (C-9), 192.7 (C-3), 195.3 (C-1), 64.1 (C-8), and 69.6 ppm (C-4). thieme-connect.com

Table 2: 13C-NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δC) |

| C-1 | 195.3 |

| C-3 | 192.7 |

| C-4 | 69.6 |

| C-8 | 64.1 |

| C-9 | 208.6 |

| C-10 | 198.2 |

Note: Data presented is a representative example and may vary based on the specific isomer and experimental conditions.

Metabolite Profiling of Plant Extracts Containing Guttiferones

Metabolite profiling, a key component of metabolomics, involves the comprehensive analysis of all metabolites within a biological sample. In the context of guttiferone research, this approach is invaluable for identifying and quantifying guttiferones and other related compounds in crude plant extracts. derpharmachemica.com This is particularly important as plants from the Garcinia genus are known to produce a rich diversity of phenolic compounds, flavonoids, xanthones, and triterpenes in addition to benzophenones. derpharmachemica.com

Advanced analytical platforms, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstone of metabolite profiling studies of plant extracts. researchgate.netdntb.gov.ua Techniques such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS) enable the separation, detection, and tentative identification of numerous compounds in a single analytical run. derpharmachemica.com

These metabolomic approaches have been successfully applied to various parts of plants like Garcinia xanthochymus and Symphonia globulifera to create a chemical inventory. derpharmachemica.comresearchgate.net For instance, a study on Garcinia xanthochymus fruit and seed extracts led to the manual identification of 74 compounds from the fruit and 86 from the seeds from a much larger number of detected metabolites. derpharmachemica.com Such profiling is crucial for understanding the chemical diversity within a species and for the targeted isolation of novel or bioactive compounds like guttiferones. researchgate.net

Pharmacological Investigations and Mechanisms of Action Pre Clinical Focus

Antineoplastic and Cytotoxic Activities

Guttiferone H, a member of the guttiferone family of polyisoprenylated benzophenones, has demonstrated notable antineoplastic and cytotoxic activities in preclinical research. researchgate.netnih.gov These compounds, primarily isolated from plants of the Clusiaceae family, are recognized for their potential as anticancer agents. researchgate.net Studies on various guttiferones, including this compound, have shown their ability to inhibit the proliferation of cancer cells and induce cell death through various mechanisms. nih.govresearchgate.net The cytotoxic effects of these compounds have been observed against a range of cancer cell lines, highlighting their broad-spectrum potential. researchgate.netnih.gov

The antineoplastic properties of guttiferones are attributed to their capacity to interfere with key cellular processes essential for cancer cell survival and proliferation. nih.govresearchgate.net Research has indicated that these compounds can trigger apoptosis, perturb the cell cycle, and inhibit cell migration and invasion, which are critical hallmarks of cancer progression. nih.govfrontiersin.orgthno.org For instance, guttiferone E, a closely related compound, has been shown to reduce the viability of melanoma and lung cancer cells in a concentration-dependent manner. iiarjournals.orgresearchgate.net Similarly, guttiferone K has demonstrated inhibitory effects on the growth of hepatocellular carcinoma and prostate cancer cells. nih.govsemanticscholar.org While direct studies on this compound are part of a broader investigation into this class of compounds, the collective evidence strongly suggests its potential as a cytotoxic and antineoplastic agent. researchgate.netnih.gov

Induction of Apoptosis

This compound contributes to the elimination of cancer cells by inducing apoptosis, a form of programmed cell death. nih.govmdpi.com This process is a key mechanism through which many anticancer agents exert their effects. The induction of apoptosis by this compound and its analogs involves a cascade of molecular events that ultimately lead to the dismantling of the cell. mdpi.comdovepress.com

Mitochondria-Dependent Pathways

The apoptotic activity of this compound is significantly mediated through the mitochondria-dependent (intrinsic) pathway. nih.govdovepress.com This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. dovepress.com Research on related guttiferones, such as guttiferone E and BL, has shown that these compounds can disrupt the mitochondrial membrane potential. nih.govnih.gov This disruption is a critical event that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. dovepress.com

The release of these factors, including cytochrome c, activates the downstream apoptotic machinery. mdpi.com For example, studies on guttiferone F in prostate cancer cells demonstrated that the compound triggers mitochondria-mediated apoptosis. nih.gov Guttiferone A has also been shown to induce a significant reduction in mitochondrial membrane potential in breast cancer cells, which is a hallmark of the intrinsic apoptotic pathway. nih.gov

Caspase Activation (e.g., Caspase 3/7, 8, 9)

A crucial step in the execution of apoptosis is the activation of a family of proteases known as caspases. dovepress.com this compound and its related compounds have been shown to activate several key caspases. nih.govmdpi.com Specifically, the activation of initiator caspases, such as caspase-9 (linked to the mitochondrial pathway) and caspase-8 (linked to the extrinsic pathway), and effector caspases, like caspase-3 and caspase-7, has been observed. iiarjournals.orgmdpi.comnih.gov

For instance, this compound treatment in HCT116 colon cancer cells led to the cleavage, and therefore activation, of caspase-3 and caspase-7. mdpi.com Similarly, studies with guttiferone F in prostate cancer cells showed the activation of caspase-3, -7, and -9. nih.govmdpi.com The activation of these caspases is a definitive indicator of apoptosis, as they are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. dovepress.com The pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit the apoptosis induced by guttiferone F, further confirming the central role of caspase activation. nih.gov

Bax/Bcl-2 Ratio Modulation

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. dovepress.com Guttiferone compounds have been found to modulate this balance, tipping it in favor of apoptosis. nih.govnih.gov Specifically, they can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org

This alteration of the Bax/Bcl-2 ratio is a key event in the mitochondrial pathway of apoptosis. dovepress.com An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, facilitating the release of cytochrome c. dovepress.com In studies with guttiferone F on prostate cancer cells, the compound was observed to decrease the level of Bcl-2 and increase the level of Bax. nih.gov This modulation of the Bax/Bcl-2 ratio is a critical mechanism by which this compound and its analogs can induce apoptosis in cancer cells.

Cell Cycle Perturbation

In addition to inducing apoptosis, this compound and related compounds can exert their antineoplastic effects by interfering with the cell cycle of cancer cells. nih.govthno.org The cell cycle is a series of events that leads to cell division and proliferation, and its dysregulation is a fundamental characteristic of cancer. thno.orgunimi.it

Studies on guttiferone E have shown that it can cause cell cycle arrest in melanoma cells. researchgate.net Specifically, it increased the population of cells in the G0/G1 phase and decreased the population in the G2/M phase in A-375 human melanoma cells. researchgate.net Conversely, in B16-F10 murine melanoma cells, it led to a decrease in the G0/G1 phase and an increase in the S phase. researchgate.net Guttiferone K has also been reported to impede the re-entry of quiescent prostate cancer cells into the cell cycle by stabilizing FBXW7, which leads to the degradation of c-MYC, a key regulator of cell cycle progression. nih.gov This perturbation of the cell cycle prevents cancer cells from dividing, thereby inhibiting tumor growth. unimi.it

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. semanticscholar.org Preclinical studies have indicated that guttiferone compounds can inhibit these critical processes. nih.govfrontiersin.org

For example, guttiferone K has been shown to inhibit the migration and invasion of hepatocellular carcinoma (HCC) cells in vitro. semanticscholar.org This effect was linked to the upregulation of profilin 1 (PFN1), an actin-binding protein that plays a role in cell motility. semanticscholar.org By restoring the reduced levels of PFN1 in HCC cells, guttiferone K was able to suppress their metastatic potential. semanticscholar.org Similarly, guttiferone BL demonstrated a dose-dependent inhibition of migration in PA-1 ovarian cancer cells. nih.gov Guttiferone E has also been observed to inhibit the migration of melanoma cells. researchgate.net These findings suggest that this compound may also possess the ability to interfere with the migratory and invasive properties of cancer cells, thereby potentially limiting metastasis.

Suppression of Metastasis in Pre-clinical Models

This compound belongs to a class of compounds, the guttiferones, that have demonstrated anti-metastatic properties in pre-clinical studies. rhhz.netresearchgate.net For instance, the related compound guttiferone K has been shown to inhibit the migration and invasion of hepatocellular carcinoma (HCC) cells in vitro and suppress metastasis in vivo. nih.govresearchgate.net The mechanism behind this effect involves the restoration of the aberrantly reduced levels of profilin 1 (PFN1), an actin-binding protein. rhhz.netnih.gov By up-regulating PFN1, guttiferone K leads to a decrease in F-actin levels and inhibits proteins involved in actin dynamics, thereby suppressing cancer cell motility. nih.gov Overexpression of PFN1 alone has been shown to mimic the anti-metastatic effects of guttiferone K. nih.gov

Another related compound, oblongifolin C, which differs from guttiferone K only by a side chain, also exhibits anti-metastatic effects in hepatocellular carcinoma. rhhz.net While direct studies on this compound's anti-metastatic action are less common, the activities of its close structural relatives suggest a potential for similar mechanisms. rhhz.netresearchgate.net

Modulation of Cellular Proliferation

This compound is a member of the guttiferone family of polyisoprenylated benzophenones, which are recognized for their ability to modulate cellular proliferation in various cancer cell lines. ontosight.airesearchgate.netnih.gov Guttiferones have been reported to inhibit the growth of cancer cells and induce apoptosis. ontosight.ai For example, guttiferone E has demonstrated cytotoxic effects against human colon cancer cell lines (HCT 116 and HT 29) and an oral carcinoma cell line (KB). nih.govcuny.edu Similarly, guttiferone F has shown potent anti-proliferative effects against prostate cancer cell lines. nih.gov

The mechanisms underlying the anti-proliferative effects of guttiferones are multifaceted. For instance, guttiferone K can induce a G0/G1 cell-cycle arrest and apoptosis in human colon cancer cells. rhhz.netiiarjournals.org It has also been found to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. rhhz.net Another compound, guttiferone F, triggers mitochondria-dependent apoptosis by regulating Bcl-2 family proteins in prostate cancer cells. nih.gov While specific data on this compound is limited, the consistent anti-proliferative activity across the guttiferone class suggests its potential to act through similar pathways. ontosight.aicuny.edu

Anti-inflammatory Effects

This compound is recognized for its potential anti-inflammatory properties, a characteristic shared by many compounds in the guttiferone family. ontosight.airesearchgate.netnih.gov Pre-clinical studies on related guttiferones have elucidated several mechanisms contributing to these effects.

Cytokine and Inflammatory Mediator Modulation (e.g., IL-1β, TNF-α, IL-6, Nitric Oxide, iNOS, COX-2)

Guttiferones have been shown to modulate the production of key pro-inflammatory cytokines and mediators. For example, guttiferone K has been demonstrated to reduce the levels of interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages infected with Mycobacterium tuberculosis. researchgate.netsoton.ac.uk This reduction in inflammatory mediators can help to alleviate tissue damage caused by prolonged inflammation. researchgate.netsoton.ac.uk The mechanism for this action involves the inhibition of the NF-κB signaling pathway. researchgate.net

Furthermore, guttiferones can suppress the production of nitric oxide (NO), a significant inflammatory mediator. nih.govfrontiersin.org Guttiferone E, for instance, inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Similarly, guttiferones O and M have shown potent, dose-dependent inhibition of NO production in activated macrophages. nih.govfrontiersin.org This effect is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are highly expressed during inflammation. researchgate.netnih.gov Guttiferone K, for example, has been shown to suppress the expression of both iNOS and COX-2 in the context of M. tuberculosis infection. researchgate.netnih.gov

| Compound | Mediator/Cytokine | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Guttiferone K | IL-1β, TNF-α, IL-6 | Reduced production | M. tuberculosis-infected macrophages | researchgate.netsoton.ac.uk |

| Guttiferone E | Nitric Oxide (NO) | Inhibited production | LPS-stimulated RAW 264.7 macrophages | nih.govresearchgate.net |

| Guttiferone O | Nitric Oxide (NO) | Potent inhibition | Activated RAW 264.7 macrophages | nih.govfrontiersin.org |

| Guttiferone M | Nitric Oxide (NO) | Potent inhibition | Activated RAW 264.7 macrophages | nih.govfrontiersin.org |

| Guttiferone K | iNOS, COX-2 | Suppressed expression | M. tuberculosis-infected macrophages | researchgate.netnih.gov |

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Guttiferones have been found to directly inhibit the activity of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govfrontiersin.orgcaymanchem.com The COX enzymes are responsible for the synthesis of prostaglandins (B1171923), while LOX enzymes are involved in the production of leukotrienes, both of which are potent inflammatory mediators. mdpi.com

For example, garcinol (B8244382) (also known as guttiferone F) has been shown to inhibit COX-1 and 5-lipoxygenase (5-LO) with IC50 values of 12 µM and 0.3 µM, respectively. caymanchem.com Guttiferone E has also been reported to inhibit lipoxygenase activity. nih.govresearchgate.net In a study on guttiferone E-loaded liposomes, the formulation was found to significantly reduce COX activity in LPS-stimulated macrophages. nih.gov Furthermore, guttiferone M has been identified as having the best inhibitory effect on both COX-1 and COX-2 activity among a series of tested benzophenones. nih.gov Guttiferone O also demonstrated notable inhibitory effects on 15-lipoxygenase activity. nih.govfrontiersin.org

| Compound | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Garcinol (Guttiferone F) | COX-1 | IC50 = 12 µM | caymanchem.com |

| Garcinol (Guttiferone F) | 5-Lipoxygenase (5-LO) | IC50 = 0.3 µM | caymanchem.com |

| Guttiferone E | Lipoxygenase | Inhibitory activity reported | nih.govresearchgate.net |

| Guttiferone E (liposomal) | Cyclooxygenase (COX) | Significant reduction in activity | nih.gov |

| Guttiferone M | COX-1 and COX-2 | Best inhibitory effect among tested benzophenones | nih.gov |

| Guttiferone O | 15-Lipoxygenase | IC50 = 45.01 µM | nih.govfrontiersin.org |

Antimicrobial and Antiparasitic Activities

The class of compounds to which this compound belongs, the guttiferones, has been noted for a broad spectrum of antimicrobial and antiparasitic activities. ontosight.airesearchgate.netnih.gov

Antibacterial Actions

Guttiferones and related polyisoprenylated benzophenones have demonstrated activity against various bacterial strains. rsc.orgijddr.in For instance, guttiferone A has shown moderate activity against the Gram-positive bacterium Staphylococcus aureus. uantwerpen.be Derivatives of guttiferone A have been synthesized and shown to possess potent antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus, as well as some Gram-negative bacteria. nih.gov In some cases, these derivatives were more potent than the original molecule and established drugs. nih.gov Guttiferone E is also known to have antibacterial activity, which has been demonstrated against S. aureus. researchgate.net While specific studies on the antibacterial actions of this compound are limited, the general activity of this class of compounds suggests its potential in this area. ontosight.aiijddr.in

Antifungal Actions

Data specifically detailing the antifungal actions of this compound, including the fungal species tested and the corresponding minimum inhibitory concentrations (MICs), are not extensively available in the current body of scientific literature. While the broader class of polyisoprenylated benzophenones, to which this compound belongs, has been noted for general antimicrobial properties, specific studies focusing on the antifungal efficacy of this particular compound are limited.

Antiviral Actions (e.g., Anti-HIV, Anti-HSV-1)

Early research into the biological activities of guttiferones identified potential antiviral properties. This compound, as part of a group of related benzophenones (guttiferones A-E) isolated from plants of the Clusiaceae family, was reported to inhibit the cytopathic effects of the Human Immunodeficiency Virus (HIV) in vitro.

A 1992 study demonstrated that guttiferones A-E were capable of inhibiting HIV infection in human lymphoblastoid CEM-SS cells. The effective concentration required to inhibit 50% of the viral-induced cell death (EC50) for this group of compounds was reported to be in the range of 1-10 µg/mL rsc.org. However, specific EC50 values for this compound were not individually detailed.

Further investigations into the specific activity of this compound against other viruses, such as Herpes Simplex Virus-1 (HSV-1), are not prominently documented in available scientific literature.

Antiparasitic Actions (e.g., Antiplasmodial, Trypanocidal, Leishmanicidal)

The antiparasitic potential of this compound has been investigated, with a notable focus on its activity against the malaria parasite, Plasmodium falciparum.

Antiplasmodial Activity

Research has demonstrated that this compound, isolated from the fruit of Garcinia xanthochymus, exhibits antiplasmodial activity. In vitro studies have shown its ability to inhibit the growth of P. falciparum. The half-maximal inhibitory concentration (IC50) for this compound against the parasite was found to be in the range of 4.71-11.40 µM researchgate.net.

Detailed preclinical data regarding the trypanocidal (against Trypanosoma species) and leishmanicidal (against Leishmania species) activities specifically for this compound are not well-documented in the existing scientific literature. While related compounds like guttiferone A have been studied for these properties, specific findings for this compound remain limited.

Other Investigated Biological Activities

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

This compound has been identified as possessing antioxidant properties, primarily through its ability to act as a free radical scavenger. The antioxidant capacity of this compound has been quantified in vitro using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.

In these assays, this compound demonstrated the ability to neutralize DPPH free radicals. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) was determined to be 64 µM researchgate.netnrfhh.com. This activity is attributed to the phenolic nature of the molecule, which can donate hydrogen atoms to stabilize free radicals.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 64 | researchgate.netnrfhh.com |

Neuroprotective Properties

Currently, there is a lack of specific scientific studies and data focusing on the neuroprotective properties of this compound. Research in this area has predominantly centered on other members of the guttiferone family, such as guttiferone A, for which neuroprotective effects against oxidative stress-induced neuronal damage have been reported researchgate.netsmolecule.comnih.govresearchgate.net.

Immunomodulatory Aspects

Specific investigations into the immunomodulatory activities of this compound are not extensively reported in the available scientific literature. While other related polyisoprenylated acylphloroglucinols, such as guttiferone J and guttiferone K, have been shown to modulate immune responses, including effects on major histocompatibility complex (MHC) molecules and cytokine production, similar detailed mechanistic studies for this compound are limited nih.govresearchgate.netmdpi.com.

Molecular and Cellular Targets of Guttiferones

Enzyme Inhibition Profiles

Guttiferones have been shown to inhibit a range of enzymes involved in critical cellular processes. Their inhibitory activity is often potent and can be selective for specific enzyme isoforms.

Sirtuin (SIRT1, SIRT2, SIRT7) Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and inflammation. Several guttiferone compounds have been identified as modulators of sirtuin activity.

Guttiferone E has been shown to reduce the levels of Sirtuin 1 (SIRT1) and Sirtuin 7 (SIRT7) in tumor tissues. iiarjournals.orgnih.goviiarjournals.org This reduction is associated with the induction of apoptosis, or programmed cell death, in cancer cells. iiarjournals.orgnih.goviiarjournals.org In studies on osimertinib-resistant lung cancer cells, treatment with guttiferone E, particularly in combination with carboplatin, led to a significant decrease in SIRT1 and SIRT7 protein levels. iiarjournals.orgnih.gov This suggests a role for these sirtuins in chemoresistance, which can be counteracted by guttiferone E. Another related compound, guttiferone G, has been demonstrated to inhibit both SIRT1 and SIRT2 at micromolar concentrations. nih.govresearchgate.netcapes.gov.broup.comnih.gov Guttiferone A has also been studied for its ability to modulate SIRT1 activity, with its effects being dependent on the concentration of the enzyme and the presence of detergents, highlighting the complexity of its interaction. researchgate.netacs.orgnih.gov

Table 1: Guttiferone H and Related Compounds as Sirtuin Modulators

| Compound | Sirtuin Target(s) | Observed Effect | Cell/System Studied |

|---|---|---|---|

| Guttiferone E | SIRT1, SIRT7 | Reduction in protein levels | Osimertinib-resistant H1975 lung cancer cells and tumor xenografts iiarjournals.orgnih.goviiarjournals.org |

| Guttiferone G | SIRT1, SIRT2 | Inhibition | Recombinant human SIRT1 and SIRT2 nih.govresearchgate.netcapes.gov.broup.comnih.gov |

| Guttiferone A | SIRT1 | Inhibition or activation (context-dependent) | In vitro enzymatic assays researchgate.netacs.orgnih.gov |

Protease Inhibition (e.g., Papain, Trypsin, Cathepsin G, Cathepsin B)

Guttiferone A has been shown to be an inhibitor of several proteases, including papain, trypsin, cathepsin G, and cathepsin B. soton.ac.ukresearchgate.netnih.gov The inhibition is most selective for cathepsin G. soton.ac.uk The inhibitory mechanism of guttiferone A on these proteases is non-competitive, involving the formation of an irreversible bond with the enzyme. soton.ac.uk This inhibition of proteases, which are crucial for the life cycle of viruses like HIV, may contribute to the anti-HIV properties of guttiferone A. soton.ac.ukresearchgate.net

Table 2: Protease Inhibition by Guttiferone A

| Protease Target | Observed Effect | Note |

|---|---|---|

| Papain | Inhibition | Lower level of inhibition compared to Cathepsin G soton.ac.uk |

| Trypsin | Inhibition | Lower level of inhibition compared to Cathepsin G soton.ac.uk |

| Cathepsin G | Potent Inhibition | Most selective target among the tested proteases soton.ac.uk |

| Cathepsin B | Inhibition | Lower level of inhibition compared to Cathepsin G soton.ac.uk |

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases (HATs) are enzymes that play a critical role in chromatin remodeling and gene expression by acetylating histone proteins. The inhibition of HATs is a promising strategy for cancer therapy. Guttiferone A and guttiferone E have been identified as inhibitors of the p300 histone acetyltransferase. researchgate.netnih.govnih.gov Another related compound, garcinol (B8244382), also inhibits the HATs p300 and p300/CREB-binding protein-associated factor (PCAF). caymanchem.com The inhibition of HAT activity by these compounds can lead to the repression of chromatin transcription and alter global gene expression. caymanchem.com

Table 3: this compound and Related Compounds as HAT Inhibitors

| Compound | HAT Target(s) | Observed Effect |

|---|---|---|

| Guttiferone A | p300 | Inhibition researchgate.netnih.gov |

| Guttiferone E | p300 | Inhibition researchgate.netnih.gov |

| Garcinol | p300, PCAF | Inhibition caymanchem.com |

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Activity

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Guttiferone E has been shown to inhibit both COX-1 and COX-2 activity. researchgate.netnih.gov In lipopolysaccharide-stimulated macrophages, guttiferone E-loaded liposomes significantly reduced the activity of both COX isoforms in a concentration-dependent manner. nih.gov Related compounds have also demonstrated inhibitory effects on these enzymes. For instance, garcinol inhibits COX-1 and 5-lipoxygenase (5-LO). caymanchem.com Guttiferone M has been noted for its inhibitory effect on COX-1 and COX-2. nih.gov Furthermore, several guttiferones and related xanthones exhibit a dose-dependent inhibition of 15-lipoxygenase (15-LOX) activity. researchgate.netnih.gov

Table 4: Inhibition of COX and LOX by this compound and Related Compounds

| Compound | Enzyme Target(s) | Observed Effect | Cell/System Studied |

|---|---|---|---|

| Guttiferone E | COX-1, COX-2 | Inhibition | Lipopolysaccharide-stimulated MH-S macrophages nih.gov |

| Garcinol | COX-1, 5-LOX | Inhibition | In vitro assays caymanchem.com |

| Guttiferone M | COX-1, COX-2 | Inhibition | RAW 264.7 macrophages nih.gov |

| Guttiferone O | 15-LOX | Inhibition | RAW 264.7 macrophages nih.gov |

| Ananixanthone | 15-LOX | Inhibition | RAW 264.7 macrophages nih.gov |

Poly (ADP-ribose) Polymerase (PARP1) (in related context)

Poly (ADP-ribose) polymerase 1 (PARP1) is an enzyme involved in DNA repair and the regulation of apoptosis. uniprot.orgrjonco.com In the context of cancer therapy, the inhibition of PARP1 can enhance the efficacy of chemotherapy. iiarjournals.org Treatment with guttiferone E, especially in combination with carboplatin, has been shown to reduce the levels of PARP in lung cancer cells. iiarjournals.orgnih.goviiarjournals.org This reduction is associated with the induction of apoptosis, suggesting that guttiferone E can modulate the DNA damage response pathway. iiarjournals.orgnih.goviiarjournals.org

Signaling Pathway Modulation

Guttiferones can influence various signaling pathways that are critical for cell growth, survival, and inflammation.

Guttiferone E has been shown to modulate several key signaling pathways. iiarjournals.orgresearchgate.net In osimertinib-resistant lung cancer, guttiferone E treatment leads to a reduction in the levels of mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. iiarjournals.orgnih.goviiarjournals.org Furthermore, guttiferone E has been observed to affect immune checkpoint pathways, specifically by reducing the levels of programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), in tumor tissues. iiarjournals.orgnih.goviiarjournals.org This suggests a potential role for guttiferone E in enhancing anti-tumor immunity.

Guttiferone K has been reported to exert its anti-inflammatory effects by targeting the Toll-like receptor/interleukin-1 receptor-associated kinase 1 (TLR/IRAK-1) mediated Akt and NF-κB pathways. nih.govresearchgate.net By inhibiting this pathway, guttiferone K can reduce the production of pro-inflammatory cytokines. nih.govresearchgate.net The anti-inflammatory properties of guttiferone E are also attributed to its ability to target the TLR/IRAK-1 pathway and inhibit downstream NF-κB and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling. iiarjournals.orgnih.gov

Table 5: Signaling Pathways Modulated by this compound and Related Compounds

| Compound | Signaling Pathway | Observed Effect | Cell/System Studied |

|---|---|---|---|

| Guttiferone E | mTOR signaling | Reduction in mTOR levels | Osimertinib-resistant H1975 lung cancer tumor tissues iiarjournals.orgnih.goviiarjournals.org |

| Guttiferone E | PD-1/PD-L1 pathway | Reduction in PD-1 and PD-L1 levels | Osimertinib-resistant H1975 lung cancer tumor tissues iiarjournals.orgnih.goviiarjournals.org |

| Guttiferone K | TLR/IRAK-1 mediated Akt and NF-κB | Inhibition | Mycobacterium tuberculosis-infected macrophages nih.govresearchgate.net |

| Guttiferone E | TLR/IRAK-1, NF-κB, PI3K/Akt/mTOR | Inhibition | Lipopolysaccharide-stimulated RAW 264.7 macrophages iiarjournals.orgnih.gov |

TLR/IRAK-1 Pathway

Research into the specific effects of this compound on the Toll-like receptor (TLR)/Interleukin-1 receptor-associated kinase 1 (IRAK-1) pathway is not extensively documented in current scientific literature. However, studies on the related compound, guttiferone K, have provided significant insights into how this class of molecules can modulate this critical inflammatory signaling cascade.

Guttiferone K has been shown to exert anti-inflammatory effects by targeting the TLR/IRAK-1 pathway. nih.gov In studies involving macrophages infected with Mycobacterium tuberculosis (Mtb), guttiferone K was found to inhibit the phosphorylation of IRAK-1. nih.govresearchgate.net This inhibition is a key regulatory step, as IRAK-1 phosphorylation is an early and essential event following the activation of TLRs by pathogen-associated molecular patterns. nih.gov By preventing the phosphorylation of IRAK-1, guttiferone K effectively disrupts the downstream signaling cascade that leads to the activation of inflammatory responses. nih.govresearchgate.net This mechanism ultimately results in a significant reduction of pro-inflammatory mediators. nih.govsoton.ac.uk

NF-κB Pathway

While specific data on this compound is scarce, the modulatory effects of other guttiferones on the Nuclear Factor-kappa B (NF-κB) pathway are well-documented. The NF-κB pathway is a cornerstone of inflammatory processes, and its inhibition is a key mechanism for the anti-inflammatory activity of compounds like guttiferone K and guttiferone E. nih.govnih.gov

Guttiferone K has been demonstrated to significantly inhibit the activation of the NF-κB signaling pathway in macrophages. nih.govresearchgate.net This inhibition is a direct consequence of its action on the upstream TLR/IRAK-1 pathway. nih.gov By blocking IRAK-1 phosphorylation, guttiferone K prevents the subsequent signaling events that lead to the activation of NF-κB. nih.govresearchgate.net This results in a decreased production of NF-κB-dependent pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Similarly, guttiferone E has been reported to contribute to anti-inflammatory properties through the inhibition of downstream NF-κB signaling. iiarjournals.org

PI3K/Akt/mTOR Axis

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling axis is a critical pathway involved in cell survival, proliferation, and metabolism. While direct studies on this compound are lacking, research on guttiferones E and K reveals significant inhibitory effects on this pathway.

Guttiferone K has been shown to suppress the phosphorylation of both Akt and mTOR. nih.govresearchgate.net This inhibition is linked to its activity on the upstream TLR/IRAK-1 signaling, which can influence the PI3K/Akt/mTOR pathway. nih.govnih.gov The deactivation of this axis by guttiferone K is associated with the induction of autophagy, a cellular recycling process, and a reduction in inflammatory responses. nih.gov In a similar vein, guttiferone E has been identified as an inhibitor of the PI3K/Akt/mTOR pathway, contributing to its anti-inflammatory and cytotoxic effects on cancer cells. nih.goviiarjournals.orgiiarjournals.org The inhibition of the mTOR cell survival pathway by guttiferone E has been observed in human colon cancer cells. nih.govrhhz.net

JNK Pathway

Information regarding the direct interaction of this compound with the c-Jun N-terminal kinase (JNK) pathway is not available. However, research on the related compound, guttiferone F, indicates a significant role in modulating this pathway, particularly in the context of cancer cell apoptosis.

Studies have shown that guttiferone F can activate the phosphorylation of JNK in prostate cancer cells, especially under conditions of serum starvation. nih.gov The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is often associated with cellular stress responses, including apoptosis. nih.gov The activation of JNK by guttiferone F, in conjunction with an increase in intracellular calcium levels, has been linked to the induction of apoptosis in these cells. researchgate.netnih.gov In contrast, some studies on combined treatments with oblongifolin C and guttiferone K noted that while JNK was activated, inhibiting it did not fully abrogate cell death, suggesting other mechanisms are also at play. nih.gov

Protein Interactions and Regulatory Functions

While specific protein interactions of this compound are not well-characterized, studies on related guttiferones have identified key protein targets that mediate their biological effects.

Profilin 1 (PFN1) Restoration

There is no specific data on the effect of this compound on Profilin 1 (PFN1). However, research on guttiferone K has highlighted its ability to restore the expression of PFN1, an actin-binding protein that is often downregulated in cancer cells. nih.gov

In hepatocellular carcinoma (HCC) cells, which typically show reduced levels of PFN1, treatment with guttiferone K leads to a marked increase in PFN1 expression. nih.govcancernetwork.com This restoration of PFN1 is significant because PFN1 plays a crucial role in suppressing cell motility and metastasis. nih.gov By increasing PFN1 levels, guttiferone K was observed to decrease F-actin levels and inhibit proteins involved in actin polymerization, thereby suppressing the migration and invasion of HCC cells. nih.gov Overexpression of PFN1 mimicked the anti-metastatic effects of guttiferone K, and the effects of guttiferone K were diminished when PFN1 was silenced, confirming PFN1 as a key mediator of its action. nih.gov

Chaperone Protein HSPA8 Interactions

Direct interactions between this compound and the chaperone protein HSPA8 (Heat Shock Protein Family A Member 8) have not been reported. However, molecular modeling studies have been conducted for the related compounds guttiferone K and oblongifolin C to understand their interaction with HSPA8. kib.ac.cnnih.gov

Autophagy Pathway Regulation

This compound, a member of the polyprenylated acylphloroglucinols (PPAPs) class of natural products, has been identified as a modulator of key cellular signaling pathways, including those that govern autophagy. While detailed studies focusing exclusively on this compound's role in autophagy are less extensive than for some of its analogues, its known inhibitory effects on the mTOR pathway provide a clear mechanism for its involvement in autophagic regulation. rhhz.net The process of autophagy, a fundamental cellular maintenance mechanism responsible for the degradation and recycling of cellular components, is intricately controlled by a network of signaling proteins. nih.govcjnmcpu.com The regulatory role of this compound and related compounds is primarily understood through their interaction with central signaling cascades that either suppress or promote autophagic activity.

Research has indicated that this compound, along with the related compound guttiferone E, inhibits the growth of human colon cancer cells by, in part, inhibiting the mTOR cell survival pathway. rhhz.net The mTOR (mammalian target of rapamycin) protein, particularly as part of the mTORC1 complex, is a major negative regulator of autophagy. rhhz.netnih.gov By suppressing mTORC1 activity, this compound can initiate the cascade of events leading to the formation of autophagosomes, the double-membraned vesicles that sequester cellular material for degradation. nih.gov This inhibitory action on the mTOR pathway is a key mechanism shared by other bioactive PPAPs, such as the closely related and more extensively studied guttiferone K. nih.gov

Studies on guttiferone K provide significant insight into how this class of compounds regulates autophagy. Guttiferone K has been shown to be an autophagy inducer. nih.govnih.gov Its pro-autophagic activity is linked to its ability to inhibit the phosphorylation of Akt and, subsequently, mTOR. nih.govnih.gov This inhibition lifts the suppressive effect of mTOR on the autophagy-initiating ULK1 complex, allowing the process to proceed. nih.gov

The induction of autophagy by compounds like guttiferone K is characterized by distinct molecular changes that serve as markers of autophagic activity. nih.govnih.gov These include:

LC3 Conversion: An increase in the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). oncotarget.commdpi.com LC3-II is incorporated into the autophagosome membrane, and its accumulation, often visible as puncta in fluorescence microscopy, is a hallmark of autophagosome formation. mdpi.commdpi.com Guttiferone K has been observed to markedly induce the formation of LC3 puncta and the accumulation of LC3-II. nih.govnih.gov

p62/SQSTM1 Degradation: A decrease in the levels of the ubiquitin-binding protein p62 (also known as sequestosome-1 or SQSTM1). nih.gov p62 acts as a receptor, binding to ubiquitinated cargo and targeting it to the autophagosome for degradation by linking it to LC3-II. oncotarget.com The subsequent degradation of p62 along with the cargo within the autolysosome is an indicator of a functional and complete autophagic flux. nih.gov Treatment with guttiferone K has been shown to lead to the degradation of p62. nih.govnih.gov

While this compound's primary reported mechanism involves mTOR inhibition, the detailed effects on specific autophagy-related proteins (Atg) like Beclin-1, Atg5, and Atg7 have been more thoroughly characterized for guttiferone K. rhhz.netnih.govnih.gov Guttiferone K induces autophagy-dependent cell death in cancer cells, and this process is mediated by its inhibition of the Akt-mTOR signaling pathway. nih.govresearchgate.net Given the structural similarity and shared primary target (mTOR pathway) between this compound and guttiferone K, it is plausible that this compound regulates autophagy through a comparable mechanism, thereby influencing cell fate under various stress conditions. rhhz.net

Research Findings on Autophagy Regulation by Related Guttiferones

The table below summarizes the observed effects of Guttiferone K, a structurally similar compound to this compound, on key molecular markers and pathways involved in autophagy.

| Compound | Cell Line(s) | Key Pathway Targeted | Effect on LC3-I to LC3-II Conversion | Effect on p62/SQSTM1 Levels | Overall Effect on Autophagy |

| Guttiferone K | HeLa, RAW264.7 | Inhibition of Akt/mTOR phosphorylation nih.govnih.gov | Increase nih.govnih.gov | Decrease (Degradation) nih.govnih.gov | Induction nih.govnih.gov |

Structure Activity Relationship Sar Studies of Guttiferone H and Analogs

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For Guttiferone H and its analogs, the key pharmacophoric features include the benzoyl group, the isoprenoid side chains (prenyl and geranyl), and the catechol subunit. rsc.orgnih.gov

The isoprenoid side chains, such as prenyl and geranyl groups, are critical for the biological activity of guttiferones. rsc.org These lipophilic chains enhance the molecule's ability to interact with and permeate cell membranes, which is essential for reaching intracellular targets. The length and position of these side chains modulate the compound's potency.

For instance, a comparison between two closely related analogs, Guttiferone K (which has a prenyl side chain at C-6) and Oblongifolin C (with a longer geranyl side chain at the same position), reveals differences in their biological profiles. nih.govresearchgate.net Although both are potent anticancer agents, the variation in the side chain length affects their hydrophobicity and potentially their interaction with specific molecular targets. nih.gov Studies indicate that having one or more prenyl side chains directly bonded to the aromatic nucleus can lead to stronger inhibitory effects in certain assays compared to analogs with cyclized polyprenyl-benzophenone nuclei. rsc.org

The catechol (3,4-dihydroxybenzoyl) moiety is a significant site for interaction and a key contributor to the antioxidant properties of these molecules. nih.gov Preliminary SAR studies on the close analog Guttiferone A have shown that modifications to this catechol subunit are tolerated, and in some cases, can maintain biological activity. nih.govmdpi.com

Research involving the mono- or bis-esterification of the catechol group demonstrated that even the addition of relatively bulky moieties did not abolish the antiplasmodial activity of the parent compound. nih.govmdpi.com This finding was instrumental in the design of molecular probes, where large labels were attached to the catechol hydroxyls without losing the affinity for the biological target. nih.govresearchgate.net This suggests that the catechol hydroxyls serve as important handles for hydrogen bonding interactions, but they can also be derivatized to fine-tune the molecule's properties. mdpi.com The number of phenolic groups on the aromatic ring has been correlated with antioxidant activity; compounds with the dihydroxy catechol system, like this compound's precursor Guttiferone A, show higher antioxidant activity than analogs with one or no hydroxyl groups. nih.gov

Significance of Prenyl and Geranyl Side Chains

Systematic Synthesis and Biological Evaluation of Structural Analogues

To further explore the SAR of this class of compounds, researchers have focused on the semi-synthesis of derivatives from readily available natural products like Guttiferone A. researchgate.netnih.gov Fromentin et al. (2013) reported the synthesis of twenty ester and ether derivatives of Guttiferone A to probe the effect of pharmacomodulation at the catechol site. researchgate.net These analogs were then systematically evaluated for their in-vitro antiparasitic activities against Plasmodium falciparum, Trypanosoma brucei, and Leishmania donovani. researchgate.net

The results showed that several of the synthesized analogs exhibited activities comparable to or slightly better than the parent Guttiferone A, particularly against T. brucei. researchgate.net This highlights that the catechol moiety can be chemically modified to create new analogs with potentially improved therapeutic profiles. nih.gov

Table 1: In-vitro Antiparasitic Activity of Guttiferone A and Selected Analogs

| Compound | Modification on Catechol Group | IC₅₀ vs. T. brucei (μM) | IC₅₀ vs. L. donovani (μM) | IC₅₀ vs. P. falciparum (μM) |

| Guttiferone A | None (Parent Compound) | 2.95 | 5.83 | 2.95 |

| Analog 1 | 3',4'-di-O-acetyl | 2.50 | >50 | 3.69 |

| Analog 2 | 3',4'-di-O-propionyl | 1.42 | >50 | 4.30 |

| Analog 3 | 3',4'-di-O-isobutyryl | 1.83 | >50 | 3.65 |

| Analog 4 | 3'-O-methyl | 3.23 | 9.30 | 3.10 |

Data sourced from Fromentin et al., 2013. researchgate.net

Computational Approaches in SAR Elucidation

Computational studies, including molecular docking and pharmacophore modeling, have become valuable tools for understanding the SAR of guttiferones and predicting their interactions with biological targets. japsonline.comresearchgate.net These in-silico methods complement experimental data and provide insights into the molecular basis of their activity. japsonline.com

For example, computational programs have been used to predict whether Guttiferone K and Oblongifolin C act as substrates or inhibitors of P-glycoprotein (P-gp), a protein involved in multidrug resistance. japsonline.com The predictions, which suggested both compounds could be P-gp substrates and inhibitors, were supported by subsequent in-vitro experiments. japsonline.com

Molecular docking studies on Guttiferone A suggested a possible mechanism of action involving the inhibition of transferase enzymes. researchgate.net In other studies, pharmacophore models have been generated to identify the crucial 3D arrangement of features like hydrophobic centers, hydrogen bond donors, and hydrogen bond acceptors that are essential for activity. researchgate.net These models serve as a blueprint for designing new, structurally diverse analogs with potentially enhanced activity. rsc.org

Table 2: Summary of Computational Studies on Guttiferone Analogs

| Compound Studied | Computational Method | Predicted Target/Interaction | Key Finding |

| Guttiferone K | SwissADME, admetSAR | P-glycoprotein (P-gp) | Predicted to be both a substrate and an inhibitor of P-gp. japsonline.com |

| Oblongifolin C | SwissADME, admetSAR | P-glycoprotein (P-gp) | Predicted to be both a substrate and an inhibitor of P-gp. japsonline.com |

| Guttiferone A | Molecular Docking | Transferase enzymes | Suggested as a possible mechanism of action. researchgate.net |

| Guttiferone R | Molecular Docking | Omicron SARS-CoV-2 Spike Protein | Showed high binding affinity, suggesting potential as a drug candidate. researchgate.net |

Pre Clinical Efficacy Models and Advanced Research Approaches

In Vivo Efficacy Models (Animal-based, Non-clinical)

In vivo models are essential for understanding how a compound behaves in a whole, living organism, providing data on efficacy and its effects on the tumor within a complex biological system.

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are a standard tool for evaluating the in vivo antitumor activity of a compound. Based on available scientific data, there have been no studies published that investigate the efficacy of guttiferone H in animal xenograft models.

Genetically engineered murine models (GEMMs) are mice that have been modified to develop tumors spontaneously, closely mimicking human cancer development and progression. These models are valuable for studying cancer biology and testing novel therapies in an immunocompetent setting. science.gov There is currently no published research detailing the assessment of this compound in any genetically engineered mouse models of cancer.

Patient-Derived Xenografts (PDXs)

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered a highly translational research tool for evaluating anti-cancer therapies as they preserve the histological and genetic characteristics of the original tumor.

While direct studies on the efficacy of this compound in PDX models are not extensively documented in current literature, research on structurally similar guttiferones provides compelling evidence for the potential anti-tumor activity of this class of compounds in such advanced preclinical models. For instance, studies on guttiferone E have demonstrated its ability to significantly reduce tumor volume in xenograft models of osimertinib-resistant lung cancer. nih.gov In these studies, guttiferone E was administered both as a standalone agent and in combination with conventional chemotherapy, showing a marked decrease in tumor burden. nih.gov Similarly, guttiferone F has been shown to inhibit the growth of prostate cancer and human liver cancer cell xenografts in mice. nih.govnih.gov These findings from closely related guttiferones suggest that this compound likely possesses similar anti-proliferative and pro-apoptotic properties that would be amenable to evaluation in PDX models across various cancer types. The use of PDX models would be invaluable in identifying specific cancer subtypes or genetic signatures that confer sensitivity to this compound, thereby guiding its potential clinical development.

Table 1: Efficacy of Guttiferone Analogs in Xenograft Models

| Compound | Cancer Type | Model | Key Findings | Reference |

|---|---|---|---|---|

| Guttiferone E | Osimertinib-Resistant Lung Cancer | H1975 Xenograft | Significantly reduced tumor volume, both alone and in combination with carboplatin. | nih.gov |

| Guttiferone F | Prostate Cancer | PC3 Xenograft | Significantly inhibited tumor growth, with enhanced effects when combined with caloric restriction. | nih.govresearchgate.net |

| Guttiferone K | Hepatocellular Carcinoma | HepG2 Xenograft | Inhibited metastasis in vivo. | nih.gov |

Induced Disease Models (e.g., Inflammation, Infection)

Induced disease models are critical for assessing the therapeutic potential of compounds in non-cancer pathologies, such as inflammatory and infectious diseases. The anti-inflammatory and antimicrobial activities of various guttiferones have been reported, suggesting a potential role for this compound in these areas.

Research on guttiferone K has provided significant insights into the anti-inflammatory potential of this compound family. In a model of Mycobacterium tuberculosis-induced inflammation in macrophages, guttiferone K was shown to significantly inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. This effect was mediated through the suppression of the NF-κB signaling pathway. Guttiferone E has also been reported to possess anti-inflammatory properties by targeting the TLR/IRAK-1 pathway and inhibiting downstream signaling. nih.gov

For this compound specifically, its antioxidant activity has been noted, with an IC50 of 64 μM in a DPPH radical scavenging assay. soton.ac.uk Since oxidative stress is a key component of the inflammatory process, the antioxidant capacity of this compound suggests it may have a modulatory role in inflammation. Furthermore, the broader class of polyisoprenylated benzophenones has demonstrated a range of antimicrobial activities. rsc.orgnih.gov While specific in vivo studies on this compound in induced infection models are limited, the collective evidence from related compounds strongly supports the rationale for investigating its efficacy in models of both sterile inflammation and infectious diseases.

Table 2: Anti-inflammatory and Antimicrobial Activity of Guttiferones

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Guttiferone K | Mycobacterium tuberculosis-infected macrophages | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via NF-κB pathway suppression. | |

| Guttiferone E | Lipopolysaccharide-stimulated macrophages | Exerted anti-inflammatory effects by targeting the TLR/IRAK-1 pathway. | nih.gov |

| This compound | DPPH Assay | Demonstrated antioxidant activity with an IC50 of 64 μM. | soton.ac.uk |

| Guttiferone A | Plasmodium falciparum cultures | Showed significant inhibitory activity against the malaria parasite. | mdpi.com |

Advanced Imaging and Proteomic Labeling Techniques

Advanced imaging and proteomic techniques are indispensable for elucidating the subcellular localization and molecular targets of therapeutic compounds, providing crucial insights into their mechanisms of action.

The application of these technologies to the guttiferone family is exemplified by research on a photoalkylative fluorogenic probe derived from guttiferone A. mdpi.comresearchgate.net This probe was designed for live-cell imaging and proteome labeling in Plasmodium falciparum, the parasite responsible for malaria. mdpi.comresearchgate.net The study successfully demonstrated that the probe could enter live parasites and, upon photoactivation, covalently label its protein targets. mdpi.comresearchgate.net This powerful technique allows for the visualization of the compound's distribution within the cell and the subsequent identification of its binding partners through proteomic analysis, opening avenues to uncover novel drug targets. mdpi.comresearchgate.net

In other research, confocal laser scanning microscopy has been used to study the effects of guttiferone F on prostate cancer cells. frontiersin.org These imaging studies revealed that guttiferone F induces mitochondrial swelling, a hallmark of apoptosis, providing visual confirmation of its mechanism of cell death. nih.govfrontiersin.org

Furthermore, proteomic analysis has been instrumental in identifying the molecular targets of guttiferone K in hepatocellular carcinoma cells. nih.govnih.gov These studies revealed that guttiferone K upregulates the expression of profilin 1 (PFN1), a protein involved in actin dynamics, thereby inhibiting cancer cell motility and metastasis. nih.govnih.gov